3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide
Description
Properties
Molecular Formula |
C24H20N2O3 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-phenylbenzamide |
InChI |
InChI=1S/C24H20N2O3/c27-22(25-14-6-2-1-3-7-14)13-5-4-8-15(11-13)26-23(28)20-16-9-10-17(19-12-18(16)19)21(20)24(26)29/h1-11,16-21H,12H2,(H,25,27) |
InChI Key |
MNPKRGHVMCTCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)NC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide typically involves multiple steps. One common route starts with the preparation of the isoindole core, followed by the introduction of the cyclopropane ring and the phenylbenzamide group. Key steps include:
Formation of the Isoindole Core: This can be achieved through the reaction of phthalic anhydride with an amine, followed by cyclization.
Amidation: The final step involves the coupling of the isoindole-cyclopropane intermediate with a phenylbenzamide derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or isoindole positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or isoindoles.
Scientific Research Applications
3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Use in the synthesis of novel polymers or materials with specific properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural Analog: Tecovirimat (ST-246)
Chemical Name: 4-Trifluoromethyl-N-(3,3a,4,4a,5,5a,6,6a-octahydro-1,3-dioxo-4,6-ethenocycloprop[f]isoindol-2(1H)-yl)-benzamide Key Differences:
- Substituent Position : ST-246 has a 4-trifluoromethyl group on the benzamide ring, whereas the queried compound is substituted at the 3-position with an N-phenyl group.
- Pharmacological Activity : ST-246 inhibits orthopoxviruses with EC50 values of 0.01–0.02 µM by targeting the F13L protein, which is conserved across orthopoxviruses . Resistance studies show mutations in F13L correlate with reduced ST-246 efficacy .
- Bioavailability : ST-246 has 31% oral bioavailability in preclinical models, making it suitable for therapeutic use .
ST-246 Analogs with Modified Substituents
A series of ST-246 analogs with substituents at the 4-position of the benzamide ring were synthesized and tested:
These findings highlight the importance of electron-withdrawing groups at the 4-position for antiviral potency. The absence of data for 3-substituted analogs (like the queried compound) suggests positional specificity in target engagement.
Acetamide Derivatives Targeting HIV-1
Example Compound: 2-((4R,4aR,5aS,6S)-1,3-Dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(substituted phenyl)acetamides Key Differences:
- Linker Group : Acetamide instead of benzamide.
- Activity: These derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, demonstrating the core structure’s adaptability to diverse therapeutic targets .
Benzoate Esters with Isoindol Core
Example Compound: 2-(4-Methylphenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate Key Differences:
- Functional Group : Ester linkage instead of amide.
Critical Analysis
- Substituent Position : The 4-position on the benzamide ring is optimal for antiviral activity in orthopoxviruses. The 3-substituted N-phenyl variant (queried compound) may exhibit reduced or altered activity due to steric or electronic mismatches with the F13L binding pocket.
- Linker Flexibility : Replacing benzamide with acetamide or ester groups shifts therapeutic targets (e.g., HIV-1 vs. poxviruses), emphasizing the core structure’s versatility.
- Clinical Relevance : ST-246’s progression to Phase II trials underscores its efficacy, while other analogs remain preclinical .
Q & A
Q. What are the established synthetic routes for 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylbenzamide, and how can statistical experimental design improve reaction efficiency?
Methodological Answer : Synthesis typically involves multi-step reactions starting from isoindole precursors and benzamide derivatives. To optimize yield, employ statistical Design of Experiments (DoE) such as factorial designs or response surface methodology. These methods systematically vary parameters (temperature, catalyst loading) to identify optimal conditions with minimal runs . For example, fractional factorial designs isolate critical variables affecting cyclopropane ring formation, while central composite designs refine stoichiometric ratios .
Q. Which analytical techniques are prioritized for confirming the structural identity and purity of this compound?
Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for ethenocyclopropa and benzamide moieties via 2D NMR (COSY, HSQC) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (<2 ppm error) .
- X-ray Diffraction (XRD) : Resolve stereochemical ambiguities in the octahydro system .
- HPLC-PDA : Quantify purity (>98%) and detect impurities .
Advanced Research Questions
Q. How can quantum chemical calculations synergize with experimental kinetics to elucidate mechanistic pathways?
Methodological Answer :
- Perform Density Functional Theory (DFT) calculations (B3LYP/6-31G*) to model transition states and activation barriers for key steps .
- Validate predictions using stopped-flow kinetics and in-situ IR spectroscopy to detect intermediates .
- Apply microkinetic modeling to reconcile theoretical Gibbs energies with experimental Arrhenius parameters .
Q. What advanced isotopic labeling strategies trace metabolic or degradation pathways in environmental systems?
Methodological Answer :
Q. How should researchers address conflicting data between computational predictions and experimental observations?
Methodological Answer :
Q. What methodologies assess the compound’s stability under extreme conditions (e.g., UV exposure)?
Methodological Answer :
- Forced degradation studies : Expose samples to 75% RH/40°C for 4 weeks, monitoring via TGA-DSC .
- Photostability testing : Use a solar simulator (300–800 nm) with HPLC tracking .
- QSPR models : Predict hydrolytic half-lives using analogs .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- Conduct syntheses in a fume hood with blast shields due to exothermic risks .
- Use PCB-free gloves and Tychem® suits given predicted skin permeability (LogP = 3.2) .
- Implement emergency quenching protocols (e.g., iced citric acid) .
Cross-Disciplinary Integration
Q. How can cheminformatics platforms accelerate derivative discovery?
Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
